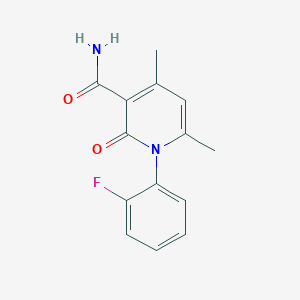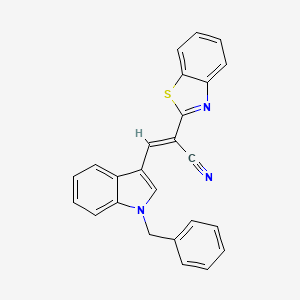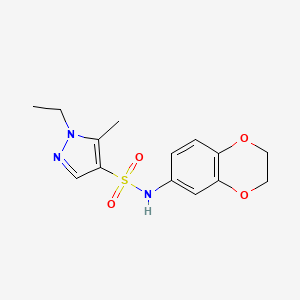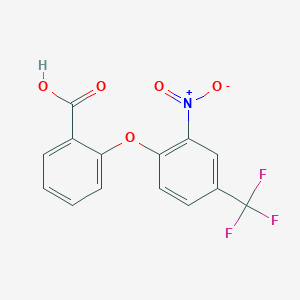
1-Adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)azanium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)azanium;iodide is a complex organic compound that features a unique adamantane structure. This compound is notable for its stability and potential applications in various fields, including medicinal chemistry and materials science. The adamantane core provides a rigid, diamond-like framework that contributes to the compound’s stability and reactivity.
Preparation Methods
The synthesis of 1-Adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)azanium;iodide typically involves multiple steps. One common method includes the reaction of 1-adamantylmethylamine with 5-methyl-1,3-oxathiol-2-thione under controlled conditions to form the intermediate 1-adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)amine. This intermediate is then reacted with iodine to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-Adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)azanium;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiol ring to a thiol or thioether.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)azanium;iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s stability and reactivity make it a useful probe in biological studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: Due to its unique structure, the compound is explored for potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its rigidity and stability.
Mechanism of Action
The mechanism of action of 1-Adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)azanium;iodide involves its interaction with molecular targets through its adamantane core and oxathiol ring. The adamantane core provides a stable framework that can interact with hydrophobic regions of proteins or other biomolecules, while the oxathiol ring can participate in redox reactions or form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or disrupt the function of viral proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-Adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)azanium;iodide can be compared with other adamantane derivatives, such as:
1-Adamantylamine: Similar in structure but lacks the oxathiol ring, making it less versatile in chemical reactions.
1-Adamantylmethylamine: Also lacks the oxathiol ring and has different reactivity and applications.
Adamantane: The parent hydrocarbon, which is less reactive and lacks the functional groups present in this compound. The uniqueness of this compound lies in its combination of the adamantane core with the oxathiol ring, providing a balance of stability and reactivity that is not found in simpler adamantane derivatives.
Properties
IUPAC Name |
1-adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)azanium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22NOS.HI/c1-10-9-18-14(17-10)16(2)15-6-11-3-12(7-15)5-13(4-11)8-15;/h9,11-13H,3-8H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXNVPLUDIUNIS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=[N+](C)C23CC4CC(C2)CC(C4)C3)O1.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-3-(methyl{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amino)propan-1-ol](/img/structure/B5294118.png)
![4-({[2-(1-pyrrolidinyl)-6-(trifluoromethyl)-4-pyrimidinyl]amino}methyl)-4-azepanol dihydrochloride](/img/structure/B5294128.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5294139.png)
![Ethyl 3-[2-[(3-methoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5294144.png)

![acetic acid;ethyl 2-[(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5294155.png)
![ethyl [{5-[2-amino-3-cyano-6-(1H-pyrrol-3-yl)pyridin-4-yl]pyrimidin-2-yl}(methyl)amino]acetate](/img/structure/B5294157.png)

![1-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5294185.png)
![ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5294196.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5294202.png)
![N-[1-(3,4-dimethoxyphenyl)propyl]propanamide](/img/structure/B5294207.png)
